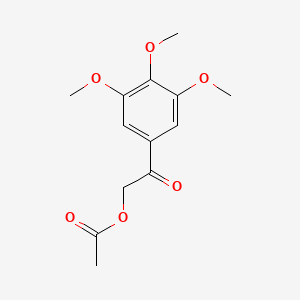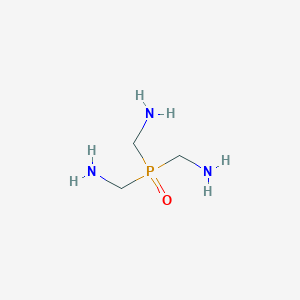
4,4,4-Tribromo-2-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Tribromo-2-methylbut-1-ene is an organic compound with the molecular formula C5H7Br3 It is characterized by the presence of three bromine atoms attached to the same carbon atom, making it a highly brominated alkene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tribromo-2-methylbut-1-ene typically involves the bromination of 2-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Tribromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of 4,4,4-trihydroxy-2-methylbut-1-ene.
Elimination: Formation of 2-methylbut-1-ene.
Addition: Formation of 2,3-dibromo-4,4,4-tribromo-2-methylbutane.
Aplicaciones Científicas De Investigación
4,4,4-Tribromo-2-methylbut-1-ene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of brominated pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and other brominated compounds used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,4,4-Tribromo-2-methylbut-1-ene involves its interaction with nucleophiles and electrophiles. The presence of three bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The double bond in the molecule also allows it to participate in addition reactions with electrophiles. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with fluorine atoms instead of bromine.
4,4,4-Trichloro-2-methylbut-1-ene: Similar structure but with chlorine atoms instead of bromine.
4,4,4-Tribromo-2-methylpent-1-ene: Similar structure but with an additional carbon atom in the chain.
Uniqueness: 4,4,4-Tribromo-2-methylbut-1-ene is unique due to the presence of three bromine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where high bromine content is required.
Propiedades
Número CAS |
71600-33-4 |
|---|---|
Fórmula molecular |
C5H7Br3 |
Peso molecular |
306.82 g/mol |
Nombre IUPAC |
4,4,4-tribromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H7Br3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
Clave InChI |
ISUZNFXMJFPGPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


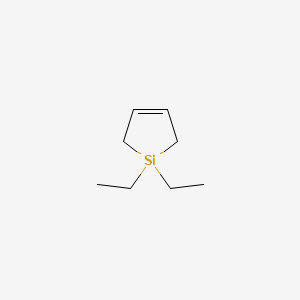
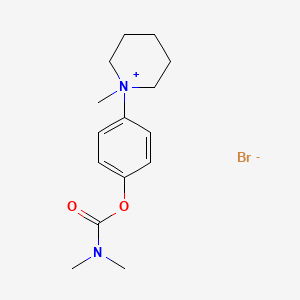
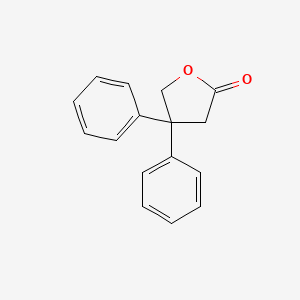
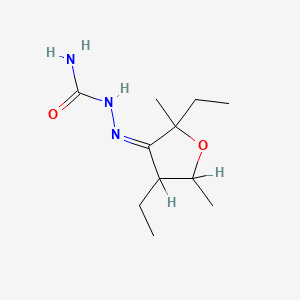
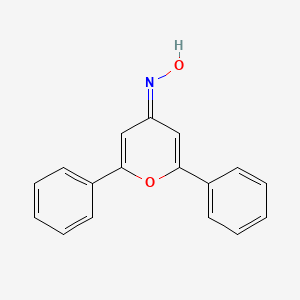
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

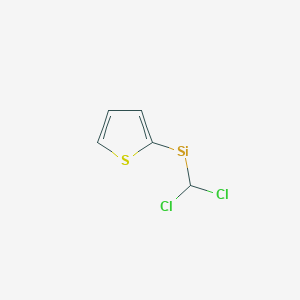
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
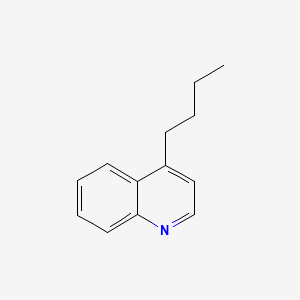
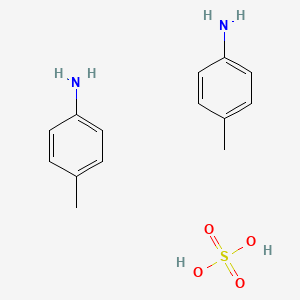
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
